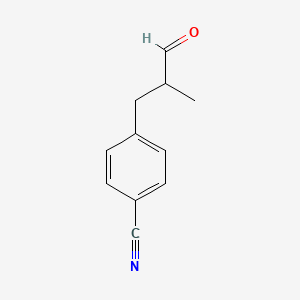

Benzonitrile, 4-(2-methyl-3-oxopropyl)-

Beschreibung

Benzonitrile derivatives are a critical class of organic compounds characterized by a nitrile group (-C≡N) attached to a benzene ring. The compound "Benzonitrile, 4-(2-methyl-3-oxopropyl)-" features a 2-methyl-3-oxopropyl substituent at the para position of the benzene ring. This structural motif introduces both steric and electronic effects due to the ketone (oxo) group and the branched alkyl chain. These compounds are often intermediates in pharmaceuticals, materials science, and organic synthesis, particularly in the development of thermally activated delayed fluorescence (TADF) materials for OLEDs .

Eigenschaften

CAS-Nummer |

57918-88-4 |

|---|---|

Molekularformel |

C11H11NO |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

4-(2-methyl-3-oxopropyl)benzonitrile |

InChI |

InChI=1S/C11H11NO/c1-9(8-13)6-10-2-4-11(7-12)5-3-10/h2-5,8-9H,6H2,1H3 |

InChI-Schlüssel |

MBKSXWMMADOYPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)C#N)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(2-methyl-3-oxopropyl)-, can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The 2-methyl-3-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride .

Industrial Production Methods

Industrial production of benzonitrile, 4-(2-methyl-3-oxopropyl)-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 4-(2-methyl-3-oxopropyl)-, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of benzonitrile, 4-(2-methyl-3-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Functional Insights

Electronic and Steric Effects

- Solvent Interactions :

- Steric Hindrance :

- Branched substituents (e.g., 2-methyl) can restrict molecular planarization, critical for modulating TICT states in OLED materials .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Benzonitrile, 4-(2-methyl-3-oxopropyl)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or ketone-functionalization strategies. For example, a related derivative, 3-{(2S)-3-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-methyl-3-oxopropyl}benzonitrile, was prepared using chiral oxazolidinone auxiliaries to control stereochemistry . Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), reaction temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Monitoring progress via TLC or HPLC is critical to minimize side reactions like over-acylation.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns, as demonstrated for a structurally similar benzonitrile derivative (HRMS error: ±0.00005 Da) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves substituent positions on the aromatic ring and the 3-oxopropyl chain. For example, carbonyl (C=O) signals appear at ~200–210 ppm in ¹³C NMR, while nitrile (C≡N) groups resonate at ~115–120 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .

Q. How can conflicting spectral data be resolved during structural validation?

- Methodological Answer : Cross-referencing multiple techniques is key. For instance, discrepancies in carbonyl peak positions (NMR vs. IR) may arise from solvent effects or hydrogen bonding. Computational tools like DFT simulations can predict vibrational frequencies and NMR chemical shifts for comparison . Additionally, X-ray crystallography provides unambiguous structural confirmation, though it requires high-purity crystals .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in sealed containers. Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitrile group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can assess degradation pathways .

Advanced Research Questions

Q. How can stereochemical control be achieved in derivatives of Benzonitrile, 4-(2-methyl-3-oxopropyl)-?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are effective. For example, Evans’ oxazolidinones have been used to induce enantioselectivity in ketone formation, with diastereomeric excess >95% achieved via careful control of reaction temperature and stoichiometry . Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity.

Q. What structure-activity relationships (SARs) govern its application in materials science, such as OLEDs?

- Methodological Answer : Substituent position and electronic properties significantly impact photophysical behavior. In OLED research, analogues like 4-(7-(3-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9-propyl-9H-carbazol-2-yl)benzonitrile exhibit tunable emission wavelengths (380–450 nm) based on donor-acceptor (D–A) interactions. Time-dependent DFT (TD-DFT) models correlate substituent effects with charge-transfer efficiency .

Q. How do solvent and steric effects influence its intramolecular charge-transfer (ICT) properties?

- Methodological Answer : Solvent polarity stabilizes twisted intramolecular charge-transfer (TICT) states, altering fluorescence quantum yields. For example, in polar solvents like acetonitrile, the 3-oxopropyl group may adopt a planarized conformation, enhancing ICT. Steric hindrance from methyl groups can restrict rotation, as shown in analogues with rigidified backbones .

Q. What strategies address contradictions in reported synthetic yields or purity?

- Methodological Answer : Reproducibility issues often stem from trace impurities (e.g., residual catalysts) or unoptimized workup procedures. Recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Comparative studies using standardized protocols (e.g., USP guidelines) reduce variability .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.